Vanadium silicide is classified as a binary transition metal silicide. It exhibits remarkable superconducting properties, making it one of the most studied compounds among vanadium-based materials. The compound is known for its high transition temperature compared to other binary silicides, reaching up to 15 Kelvin in certain conditions .
The synthesis of vanadium silicide can be achieved through several methods:
Vanadium silicide crystallizes in the A15 structure type, which belongs to the cubic crystal system with a space group of Pm3n. The molecular structure features:
The formation of vanadium silicide involves several chemical reactions:
The mechanism by which vanadium silicide exhibits superconductivity involves:
Vanadium silicide possesses several notable physical and chemical properties:
Vanadium silicide has diverse applications in various fields:
Vanadium silicide (V₃Si) belongs to the A15 family of intermetallic superconductors, characterized by the cubic β-tungsten (Cr₃Si-type) crystal structure (space group Pm$\bar{3}$n). This phase was first identified in electrolytically deposited tungsten layers in 1931, though its significance remained unrecognized until the 1950s [3]. In 1953, Hardy and Hulm discovered superconductivity in V₃Si, reporting a critical temperature (Tₛc) of 17.1 K—the highest known at the time [1] [6]. This breakthrough positioned A15 compounds as the foremost high-temperature superconductors (HTS) prior to the cuprate era. V₃Si’s Tₛc stemmed from strong electron-phonon coupling in its rigid, high-symmetry lattice, where vanadium atoms form orthogonal chains along the cubic directions and silicon occupies body-centering sites [3] [6]. Early bulk synthesis relied on melting stoichiometric V:Si mixtures (3:1) in inert atmospheres, but challenges in achieving phase purity hindered device integration [6].
Table 1: Key Historical Milestones for V₃Si
Year | Event | Significance |
---|---|---|
1931 | Identification of β-tungsten structure | First observation of A15 crystal phase [3] |
1953 | Superconductivity discovery | V₃Si Tₛc = 17.1 K; highest known then [1] |
1960s | Structural transition observed | Cubic-to-tetragonal shift near Tₛc [4] |
V₃Si exhibits type-II superconductivity with an isotropic s-wave energy gap, enabling quantum phenomena like zero-resistance currents, flux quantization, and the Meissner effect. Its coherence length (ξ ≈ 4 nm) and upper critical field (Hₛc₂ ≈ 20 T) facilitate vortex pinning in high-magnetic-field environments [1] [6]. Crucially, V₃Si’s silicon compatibility—stemming from epitaxial matching with Si (0.4% lattice mismatch)—enables direct growth on silicon-on-insulator (SOI) substrates [1] [2]. This integration capability is pivotal for quantum technologies:
Among A15 superconductors, V₃Si is benchmarked against niobium-based counterparts like Nb₃Sn (Tₛc = 18.3 K) and Nb₃Ge (Tₛc = 23.2 K). While these exhibit higher Tₛc, V₃Si offers distinct materials-science advantages:
Table 2: Comparative Analysis of Key A15 Superconductors
Property | V₃Si | Nb₃Sn | Nb₃Ge |
---|---|---|---|
Critical temperature (K) | 13–17 [1] | 18.3 [6] | 23.2 [6] |
Hₛc₂ (T) | 20 [1] | 30 [6] | 38 [6] |
Coherence length (nm) | 4 [1] | 3 [6] | 2.5 [6] |
Si compatibility | High (0.4% mismatch) | Moderate | Low |
Synthesis challenge | VSi₂ suppression | Sn segregation | Ge volatility |
Table 3: V₃Si Thin-Film Synthesis Parameters and Outcomes
Synthesis Method | Annealing Temp. | Tₛc (K) | Critical Current (A/cm²) | Key Challenges |
---|---|---|---|---|
SOI silicidation [1] | 700°C | 13.75 | >10⁶ (5 K) | Excess V oxidation |
Sputtering [2] | 500–600°C | 8 | Not reported | VSi₂ formation; thermal strain |
E-beam evaporation [4] | 650–800°C | 13 | 10⁵ | SiO₂ barrier depletion |
Compounds Discussed: Vanadium silicide (V₃Si), Niobium-tin (Nb₃Sn), Niobium-germanium (Nb₃Ge), Vanadium disilicide (VSi₂).
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